molecular formula C23H26ClN3O3 B5168946 Ethyl 2-methyl-4-(4-morpholin-4-ylanilino)quinoline-6-carboxylate;hydrochloride

Ethyl 2-methyl-4-(4-morpholin-4-ylanilino)quinoline-6-carboxylate;hydrochloride

Cat. No.: B5168946
M. Wt: 427.9 g/mol
InChI Key: IOGOUNORJSWHLT-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(4-morpholin-4-ylanilino)quinoline-6-carboxylate;hydrochloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a morpholine ring, and an ethyl ester group. It is primarily used in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4-(4-morpholin-4-ylanilino)quinoline-6-carboxylate;hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis. This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

The next step involves the introduction of the morpholine ring. This can be achieved through a nucleophilic substitution reaction where the aniline derivative is reacted with morpholine under basic conditions. Finally, the ethyl ester group is introduced through esterification, where the carboxylic acid derivative of the quinoline is reacted with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(4-morpholin-4-ylanilino)quinoline-6-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group in the quinoline core can be reduced to an amino group.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 2-methyl-4-(4-morpholin-4-ylanilino)quinoline-6-carboxylate;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-(4-morpholin-4-ylanilino)quinoline-6-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The morpholine ring enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Ethyl 2-methyl-4-(4-morpholin-4-ylanilino)quinoline-6-carboxylate;hydrochloride can be compared with other quinoline derivatives such as:

    Chloroquine: Used as an antimalarial drug, it shares the quinoline core but lacks the morpholine ring and ethyl ester group.

    Quinoline N-oxide: An oxidized form of quinoline, it has different chemical properties and biological activities.

    Quinoline-4-carboxylic acid: Similar in structure but lacks the morpholine ring and ethyl ester group.

The uniqueness of this compound lies in its combination of the quinoline core, morpholine ring, and ethyl ester group, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-methyl-4-(4-morpholin-4-ylanilino)quinoline-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3.ClH/c1-3-29-23(27)17-4-9-21-20(15-17)22(14-16(2)24-21)25-18-5-7-19(8-6-18)26-10-12-28-13-11-26;/h4-9,14-15H,3,10-13H2,1-2H3,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGOUNORJSWHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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